molecular formula C16H20N2O3 B11838362 Ethyl 4-[(6-methoxyquinolin-8-yl)amino]butanoate CAS No. 5438-87-9

Ethyl 4-[(6-methoxyquinolin-8-yl)amino]butanoate

Cat. No.: B11838362
CAS No.: 5438-87-9
M. Wt: 288.34 g/mol
InChI Key: NMSVMLKTWGHDKF-UHFFFAOYSA-N
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Description

This compound features a quinoline moiety, which is a heterocyclic aromatic organic compound, fused with an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(6-methoxyquinolin-8-yl)amino]butanoate typically involves the reaction of 6-methoxyquinoline with ethyl 4-aminobutanoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-[(6-methoxyquinolin-8-yl)amino]butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

Ethyl 4-[(6-methoxyquinolin-8-yl)amino]butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[(6-methoxyquinolin-8-yl)amino]butanoate involves its interaction with specific molecular targets and pathways. The quinoline moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Properties

CAS No.

5438-87-9

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

ethyl 4-[(6-methoxyquinolin-8-yl)amino]butanoate

InChI

InChI=1S/C16H20N2O3/c1-3-21-15(19)7-5-8-17-14-11-13(20-2)10-12-6-4-9-18-16(12)14/h4,6,9-11,17H,3,5,7-8H2,1-2H3

InChI Key

NMSVMLKTWGHDKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCNC1=C2C(=CC(=C1)OC)C=CC=N2

Origin of Product

United States

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